

Spectroscopic Analysis of N-Methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Methylbenzylamine	
Cat. No.:	B140818	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methylbenzylamine** (C₈H₁₁N), a secondary amine utilized in various chemical syntheses. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characteristics. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Structure and Properties

N-Methylbenzylamine is a colorless to pale yellow liquid with the following key properties:

Molecular Formula: C8H11N

Molecular Weight: 121.18 g/mol

• Boiling Point: 184-189 °C

Density: 0.939 g/mL at 25 °C

• Synonyms: N-Benzylmethylamine, (Methylamino)methylbenzene

Spectroscopic Data

The following sections present the key spectroscopic data for **N-Methylbenzylamine**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of **N-Methylbenzylamine** provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.25-7.35	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~3.70	Singlet	2H	Methylene protons (- CH ₂ -)
~2.45	Singlet	3H	Methyl protons (-CH₃)
~1.5 (variable)	Broad Singlet	1H	Amine proton (-NH-)

Note: The chemical shift of the amine proton is variable and can be affected by solvent, concentration, and temperature.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~140	Quaternary Aromatic Carbon (C-CH ₂)
~128.5	Aromatic CH
~128.2	Aromatic CH
~127.0	Aromatic CH
~56.5	Methylene Carbon (-CH ₂ -)
~36.2	Methyl Carbon (-CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3500	Medium, Broad	N-H Stretch (Secondary Amine)
~3020-3080	Medium	C-H Stretch (Aromatic)
~2800-3000	Medium	C-H Stretch (Aliphatic)
~1600, ~1495, ~1450	Strong to Medium	C=C Stretch (Aromatic Ring)
~1120	Medium	C-N Stretch
~735, ~695	Strong	C-H Bend (Aromatic, Monosubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for Electron Ionization (EI).

m/z	Relative Intensity (%)	Assignment
121	High	Molecular Ion [M]+
120	Moderate	[M-H]+
91	High	[C ₇ H ₇]+ (Tropylium ion)
44	Base Peak	[CH3NHCH2]+

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **N-Methylbenzylamine** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: Bruker Avance 400 MHz spectrometer.
 - Pulse Sequence: zg30 (30° pulse).
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay: 1 second.
 - Number of Scans: 16.
 - o Spectral Width: 16 ppm.
- ¹³C NMR Spectroscopy:
 - Instrument: Bruker Avance 100 MHz spectrometer.
 - Pulse Sequence: zgpg30 (power-gated decoupling).

Acquisition Time: ~1 second.

Relaxation Delay: 2 seconds.

Number of Scans: 1024.

Spectral Width: 240 ppm.

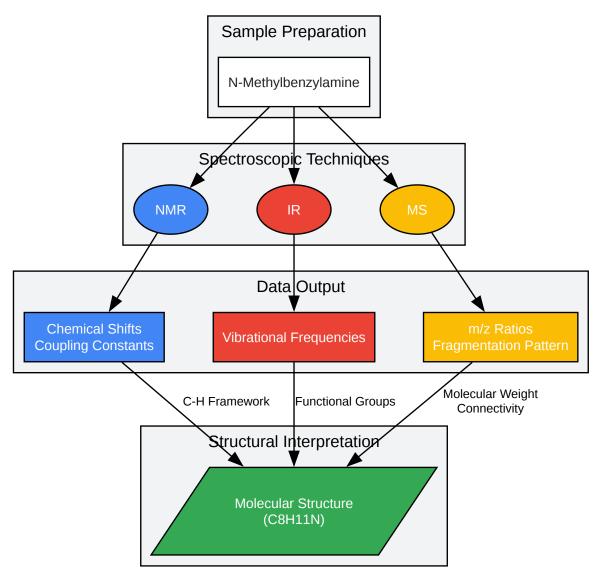
Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat N-Methylbenzylamine was placed between two potassium bromide (KBr) plates.
- Instrumentation:
 - Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
 - Accessory: None (transmission mode).
 - ∘ Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **N-Methylbenzylamine** in methanol was introduced via direct injection into the ion source.
- Instrumentation:
 - Instrument: Agilent 7890B GC coupled to a 5977A MSD.
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.

• Analyzer: Quadrupole.


• Mass Range: m/z 30-200.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **N-Methylbenzylamine**.

Spectroscopic Analysis Workflow for N-Methylbenzylamine

Click to download full resolution via product page

Spectroscopic Workflow

Click to download full resolution via product page

Structure-Spectra Correlation

To cite this document: BenchChem. [Spectroscopic Analysis of N-Methylbenzylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140818#spectroscopic-data-of-n-methylbenzylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com